cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid
Overview
Description
cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid: is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a benzyl group, and a methoxycarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of amino acids or their derivatives under acidic or basic conditions. The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, while the methoxycarbonyl group can be added via esterification.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted pyrrolidines.
Scientific Research Applications
Chemistry: In chemistry, cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a biological probe in studying enzyme mechanisms and protein interactions. Its ability to bind to specific molecular targets makes it useful in biochemical assays.
Medicine: Research has indicated that this compound may have therapeutic potential. It has been investigated for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its versatility and reactivity make it an important compound in drug manufacturing.
Mechanism of Action
The mechanism by which cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrrolidine-3-carboxylic acid: Similar structure but lacks the benzyl and methoxycarbonyl groups.
Benzyl-4-carboxylic acid: Contains a benzyl group but has a different ring structure.
Methoxycarbonyl-pyrrolidine-3-carboxylic acid: Similar to the target compound but without the benzyl group.
Uniqueness: The presence of both the benzyl and methoxycarbonyl groups in cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid distinguishes it from its similar compounds
Properties
IUPAC Name |
(3R,4S)-1-benzyl-4-methoxycarbonylpyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-19-14(18)12-9-15(8-11(12)13(16)17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17)/t11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRKEXYTCFTDDC-NWDGAFQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1C(=O)O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN(C[C@@H]1C(=O)O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901140195 | |
Record name | 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-methyl ester, (3S,4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901140195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095396-47-5 | |
Record name | 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-methyl ester, (3S,4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2095396-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-methyl ester, (3S,4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901140195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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